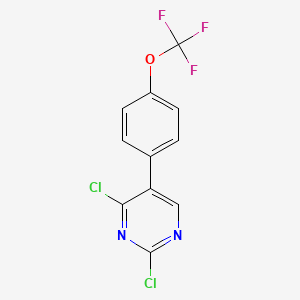
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a 4-(trifluoromethoxy)phenyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a 2,4-diamino-5-(4-(trifluoromethoxy)phenyl)pyrimidine derivative .
科学的研究の応用
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity.
Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group, which affects its reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Used as a precursor in the synthesis of the target compound.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different ring structures and properties.
Uniqueness
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to the combination of its pyrimidine core and the 4-(trifluoromethoxy)phenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological or material functions.
特性
分子式 |
C11H5Cl2F3N2O |
|---|---|
分子量 |
309.07 g/mol |
IUPAC名 |
2,4-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)19-11(14,15)16/h1-5H |
InChIキー |
BBTSPMREDLDYMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2Cl)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















